![molecular formula C19H25Cl2N5O B2807773 N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide;dihydrochloride CAS No. 2418660-19-0](/img/structure/B2807773.png)
N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, an amino group, and a carboxamide group. The presence of the dihydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide;dihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the amino group: This step often involves nucleophilic substitution reactions using reagents such as ammonia or amines.
Attachment of the carboxamide group: This can be done through amidation reactions using carboxylic acid derivatives and amine reagents.
Formation of the dihydrochloride salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes:
Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a larger scale.
Purification processes: Utilizing techniques such as crystallization, filtration, and chromatography to obtain the pure compound.
Quality control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Ammonia, amines, and other nucleophiles in the presence of suitable catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives of the pyrazolo[1,5-a]pyrimidine core.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide;dihydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor binding: It may interact with specific receptors on cell surfaces, modulating their activity and signaling pathways.
Pathway modulation: The compound may influence various cellular pathways, such as apoptosis, cell proliferation, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-Amino-2-(4-methylphenyl)ethyl]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
- **N-[2-Amino-2-(4-ethylphenyl)ethyl]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
- **N-[2-Amino-2-(4-isopropylphenyl)ethyl]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Uniqueness
N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide;dihydrochloride stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties. Its dihydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
IUPAC Name |
N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O.2ClH/c1-12(2)14-4-6-15(7-5-14)17(20)10-22-19(25)16-9-23-24-11-13(3)8-21-18(16)24;;/h4-9,11-12,17H,10,20H2,1-3H3,(H,22,25);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNDFHSDPHJBRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C=N2)C(=O)NCC(C3=CC=C(C=C3)C(C)C)N)N=C1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
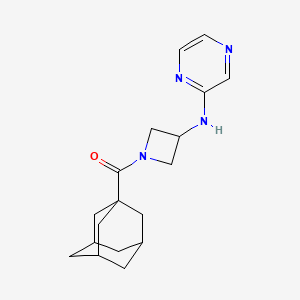
![N-(4-cyclohexylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2807691.png)
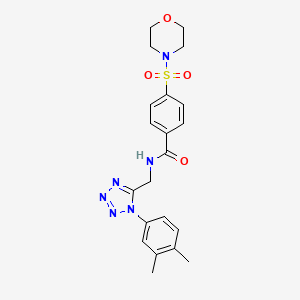
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2807695.png)
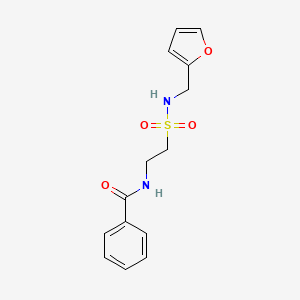
![methyl 3-({[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2807701.png)
![4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-3-carboxamide](/img/structure/B2807704.png)
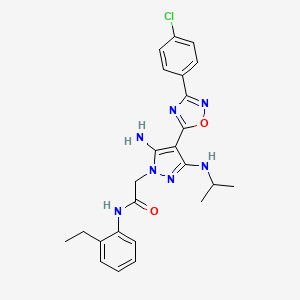
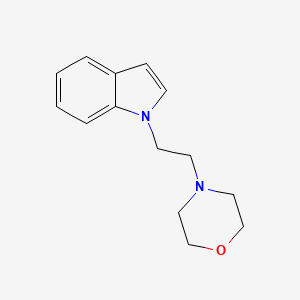
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2807707.png)
![2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2807709.png)
![1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole](/img/structure/B2807710.png)
![2-(4-Chlorophenyl)-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide](/img/structure/B2807711.png)

